4-Hydroperoxynon-2-enal is classified as a hydroperoxide and an aldehyde. Its systematic name according to the International Union of Pure and Applied Chemistry is (E)-4-hydroperoxynon-2-enal. This classification highlights its functional groups, which include a hydroperoxy group (-OOH) and an aldehyde group (-CHO) within a nonene structure.
The synthesis of 4-Hydroperoxynon-2-enal primarily occurs through the oxidation of omega-6 polyunsaturated fatty acids. The key steps involved in this synthesis include:
The molecular formula for 4-Hydroperoxynon-2-enal is C9H16O3. It features:
InChI=1S/C9H16O3/c1-2-3-4-6-9(12-11)7-5-8-10/h5,7-9,11H,2-4,6H2,1H3/b7-5+TVNYLRYVAZWBEH-FNORWQNLSA-NThis structural information is crucial for understanding its reactivity and interactions with biological molecules.
4-Hydroperoxynon-2-enal participates in several significant chemical reactions:
Reagents such as transition metal ions or vitamin C are commonly employed to induce oxidation, while reducing agents like sodium borohydride are used for reduction processes.
The mechanism by which 4-Hydroperoxynon-2-enal exerts its biological effects involves:
This mechanism underscores its role in oxidative stress-related damage in cells, contributing to various pathological conditions.
4-Hydroperoxynon-2-enal has diverse applications across various fields:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5